2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane
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Overview
Description
2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane is a boron-containing compound that features a dioxaborolane ring and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane typically involves the reaction of a dioxolane derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The dioxolane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Substituted dioxolane derivatives.
Scientific Research Applications
2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of 2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups, forming boronate esters or boron-nitrogen complexes. These interactions can disrupt biological pathways, making the compound useful in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: A related compound with a similar dioxolane moiety but lacking the boron atom.
1,3-Dioxolane, 2-ethyl-2-methyl-: Another dioxolane derivative with different substituents.
Uniqueness
2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane is unique due to the presence of both a dioxolane ring and a boron atom. This combination imparts distinct chemical properties, such as the ability to participate in boron-specific reactions and form stable complexes with biomolecules, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
75927-50-3 |
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Molecular Formula |
C9H17BO4 |
Molecular Weight |
200.04 g/mol |
IUPAC Name |
2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H17BO4/c1-9(11-5-6-12-9)3-2-4-10-13-7-8-14-10/h2-8H2,1H3 |
InChI Key |
QZJOJDYBSFAPCX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)CCCC2(OCCO2)C |
Origin of Product |
United States |
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